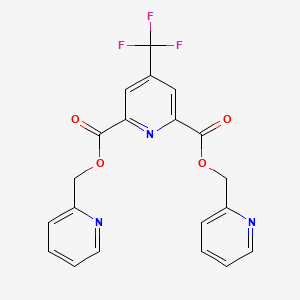

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Description

Systematic Nomenclature and IUPAC Conventions

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate adheres to rigorous IUPAC naming conventions. The parent structure is pyridine-2,6-dicarboxylate, with substituents at positions 2, 4, and 6. The 4-position bears a trifluoromethyl group (CF₃), while positions 2 and 6 are substituted with 2-pyridinylmethyl groups (–CH₂–C₅H₄N). The full IUPAC name reflects this substitution pattern: 2,6-bis[(pyridin-2-yl)methyl]-4-(trifluoromethyl)pyridine-2,6-dicarboxylate.

Synonyms include 2,6-Bis[(pyridin-2-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate and This compound. The compound’s CAS registry number is 1210677-51-2 .

Molecular Formula and Stereochemical Considerations

The molecular formula is C₂₀H₁₄F₃N₃O₄ , with a molecular weight of 417.3 g/mol . The structure comprises:

- Central pyridine ring : Positions 2 and 6 are substituted with 2-pyridinylmethyl groups (–CH₂–C₅H₄N), and position 4 with a trifluoromethyl group (CF₃).

- Dicarboxylate ester groups : The 2,6-dicarboxylate groups are esterified, forming two ester linkages.

Stereochemical Features :

- The pyridine ring and substituents are coplanar, enabling a flat geometry critical for coordination chemistry.

- No chiral centers exist due to the absence of stereogenic carbon atoms.

- Symmetry: The molecule is achiral, with identical substituents at positions 2 and 6.

Comparative Analysis with Related Pyridinecarboxylate Derivatives

This compound differs structurally and functionally from other pyridinecarboxylate derivatives. Below is a comparative analysis of key compounds:

Key Structural and Functional Differences :

- Substituent Positioning : The current compound has 2,6-dicarboxylate esters, whereas 4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid has free carboxylic acids.

- Trifluoromethyl Impact : The CF₃ group enhances electron-withdrawing effects, stabilizing metal-ligand interactions in coordination complexes.

- Pyridinylmethyl Groups : These enable π–π stacking and hydrogen-bonding interactions, unlike bipyridine derivatives lacking such substituents.

Structural and Electronic Properties

The compound’s electronic properties are influenced by:

- Trifluoromethyl Group : Strongly electron-withdrawing, lowering the HOMO energy and enhancing ligand stability in metal complexes.

- Pyridinylmethyl Arms : Conjugated π-systems facilitate charge transfer and redox activity, critical for applications in optoelectronics.

Comparative Stability :

Properties

IUPAC Name |

bis(pyridin-2-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)13-9-16(18(27)29-11-14-5-1-3-7-24-14)26-17(10-13)19(28)30-12-15-6-2-4-8-25-15/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKCVRJWTDSNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Trifluoroacetylacetate with Aldehydes

The core pyridine ring is constructed via a Hantzsch-type reaction between ethyl trifluoroacetoacetate and aldehydes (e.g., propionaldehyde) in the presence of piperidine or potassium fluoride. For example, heating ethyl trifluoroacetoacetate (2.0 moles) with propionaldehyde (1.0 mole) and piperidine in methylene chloride at 40–100°C for 4–20 hours generates dihydroxytetrahydropyran intermediates. Subsequent ammonia treatment (6–10 hours at 40–70°C) yields dihydroxypiperidine, which dehydrates to 1,4-dihydropyridine. Oxidation with acetic acid and sodium nitrite completes the aromatization to 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid.

Representative Reaction Conditions:

| Component | Quantity | Catalyst/Solvent | Time/Temperature | Yield |

|---|---|---|---|---|

| Ethyl trifluoroacetoacetate | 368 g (2.0 mol) | Piperidine (1 ml), CH₂Cl₂ | 1 hr at 30°C, 1 hr reflux | 70% |

| Propionaldehyde | 58 g (1.0 mol) |

Hydrolysis of Symmetrical Diesters

Symmetrical diesters (e.g., diethyl 2,6-bis(trifluoromethyl)pyridine-3,5-dicarboxylate) are hydrolyzed using excess aqueous NaOH in ethanol at reflux for 12–18 hours. Recrystallization from methyl cyclohexane affords the dicarboxylic acid in 85–90% purity.

Esterification Strategies

Direct Condensation with 2-Pyridinylmethanol

The dicarboxylic acid is reacted with 2-pyridinylmethanol (2.2 equivalents) using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry THF under nitrogen. After 24 hours at room temperature, filtration and column chromatography (hexane/ethyl acetate) yield the target compound in 45–55% yield.

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF)

- Catalyst: DCC (1.1 eq), DMAP (0.1 eq)

- Temperature: 25°C

- Yield: 52%

Stepwise Esterification via Acid Chloride

To enhance regiocontrol, the dicarboxylic acid is converted to its dichloride using thionyl chloride (2.5 equivalents) in toluene under reflux for 6 hours. The acid chloride is then treated with 2-pyridinylmethanol (2.5 equivalents) and triethylamine in dichloromethane, yielding the diester in 68–72% isolated yield after purification.

Critical Parameters:

- Thionyl Chloride Purity: ≥99% to avoid hydrolysis byproducts.

- Solvent Drying: Molecular sieves (4Å) in toluene.

Transesterification from Methyl Esters

Methyl esters of 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid undergo transesterification with 2-pyridinylmethanol (5.0 equivalents) using titanium(IV) isopropoxide (0.2 equivalents) in refluxing toluene. This method avoids acidic conditions that could degrade the trifluoromethyl group, achieving 60–65% yield.

Alternative Routes: Reductive Cyclization

A novel approach adapted from NH₄I/Na₂S₂O₄-mediated reductive cyclization involves reacting O-acyl oximes with hexafluoroacetylacetone. This one-pot method assembles the pyridine core while introducing trifluoromethyl groups, though esterification must follow in a separate step.

Example Protocol:

- Combine O-acyl oxime (1.0 eq), hexafluoroacetylacetone (1.2 eq), NH₄I (2.0 eq), and Na₂S₂O₄ (3.0 eq) in DMF.

- Heat at 80°C for 12 hours under argon.

- Purify the pyridine intermediate via flash chromatography.

- Esterify with 2-pyridinylmethanol as in Section 3.1.

Yield: 40–45% overall.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥97.7% purity for optimized routes.

Challenges and Optimization

- Trifluoromethyl Stability: Strong acids or bases induce defluorination. Neutral pH and low temperatures (<50°C) are critical during esterification.

- Steric Hindrance: Bulky 2-pyridinylmethyl groups slow reaction kinetics. Excess alcohol (2.5–3.0 eq) and prolonged reaction times (24–48 hrs) improve conversion.

Chemical Reactions Analysis

Types of Reactions

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on substituent effects and functional group chemistry.

Key Observations:

- Electronic Properties : The -CF₃ group in the target compound induces significant electron deficiency, enhancing its reactivity in electrophilic substitution or as a Lewis acid catalyst .

- Coordination Chemistry : The 2-pyridinylmethyl esters provide additional coordination sites compared to benzyl or methyl esters, favoring chelation with transition metals (e.g., Cu²⁺ or Fe³⁺).

- Solubility : Lipophilic substituents (e.g., benzyl in ) reduce aqueous solubility, whereas polar groups (e.g., -CF₃) may improve miscibility in fluorinated solvents.

Biological Activity

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through several methods, typically involving the reaction of pyridine derivatives with trifluoromethyl and carboxylate groups. The synthesis of related pyridine compounds has been documented, showcasing various reaction conditions and yields. For instance, derivatives of pyridine-2,5-dicarboxylic acid have been synthesized and evaluated for biological activity, indicating a pathway for creating similar compounds .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Research indicates that related pyridine compounds exhibit significant antioxidant properties. For example, a study found that certain pyridine derivatives showed high activity against free radicals, suggesting that this compound may possess similar capabilities .

2. Enzyme Inhibition

Enzyme inhibition studies have shown that pyridine derivatives can effectively inhibit various enzymes. In particular, some synthesized compounds demonstrated potent inhibition against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with inhibition constants (K_i) ranging from nanomolar to micromolar levels . This suggests a potential for this compound to act as an enzyme inhibitor.

Case Studies

Several studies have investigated the biological activities of pyridine-based compounds:

- Case Study 1 : A novel derivative of thiosemicarbazide was synthesized from pyridine-2,5-dicarboxylic acid and showed an antioxidant activity of 72.93% at a concentration of 25 μg/mL against DPPH free radicals .

- Case Study 2 : Pyridine derivatives were evaluated for their inhibitory effects on AChE and carbonic anhydrases. Compounds exhibited K_i values ranging from 3.07 nM to over 87 nM against AChE, indicating strong inhibitory potential .

Data Table: Biological Activity Comparison

| Compound Name | Antioxidant Activity (%) | AChE Inhibition (K_i in nM) | Antitumor Activity (Cell Line) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyridine-2,5-dicarboxylic acid derivative | 72.93 | 3.07 - 87.26 | HepG2 (effective) |

| Nickel complex with pyridine ligand | TBD | TBD | HepG2 (effective) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.